

An In-depth Technical Guide to 2'-Bromovalerophenone

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Compound of Interest

Compound Name: 2'-Bromovalerophenone

Cat. No.: B8599048

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-Bromovalerophenone**, a key chemical intermediate in various synthetic processes. This document details its nomenclature, physicochemical properties, synthesis protocols, and analytical procedures, presenting a valuable resource for professionals in research and development.

Nomenclature and Identification

2'-Bromovalerophenone is known by several alternate names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for accurate identification and literature searches.

Identifier Type	Value
IUPAC Name	1-(2-bromophenyl)pentan-1-one
CAS Number	21906-32-1
Molecular Formula	C ₁₁ H ₁₃ BrO
Molecular Weight	241.12 g/mol
Common Synonyms	2-Bromovalerophenone, Valeryl bromobenzene, o-Bromophenyl butyl ketone

Physicochemical Properties

A summary of the key physicochemical properties of **2'-Bromovalerophenone** is provided below, offering essential data for experimental design and safety considerations.

Property	Value	Source
Appearance	Colorless to pale yellow oil	[Generic supplier data]
Boiling Point	125-127 °C at 2 mmHg	[Generic supplier data]
Density	1.313 g/cm ³	[Generic supplier data]
Solubility	Insoluble in water; Soluble in common organic solvents	[Generic supplier data]

Synthesis of 2'-Bromovalerophenone

The primary synthetic route to **2'-Bromovalerophenone** is through the Friedel-Crafts acylation of bromobenzene. Below is a representative experimental protocol.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2-bromophenyl)pentan-1-one from bromobenzene and valeryl chloride.

Materials:

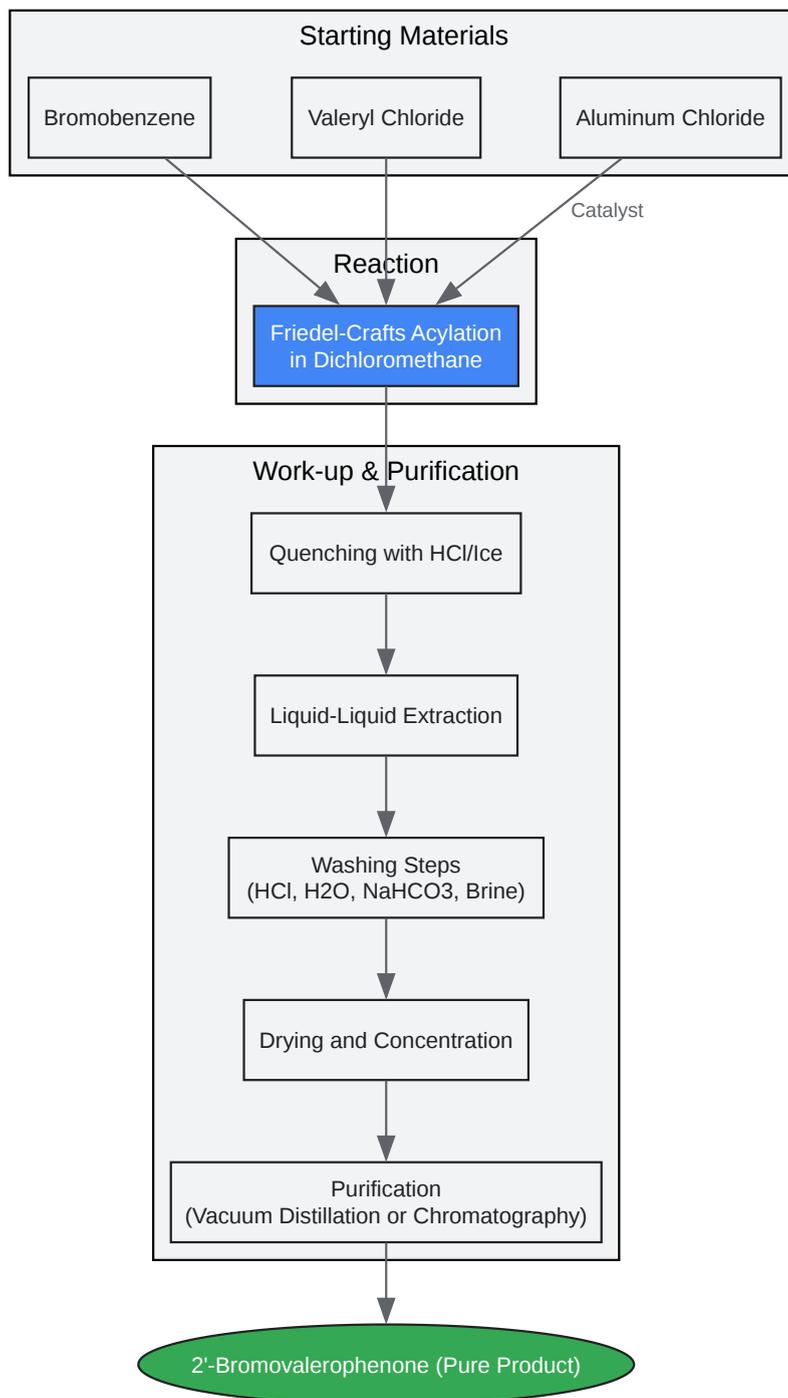
- Bromobenzene
- Valeryl chloride
- Aluminum chloride (AlCl₃), anhydrous
- Dichloromethane (CH₂Cl₂), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution

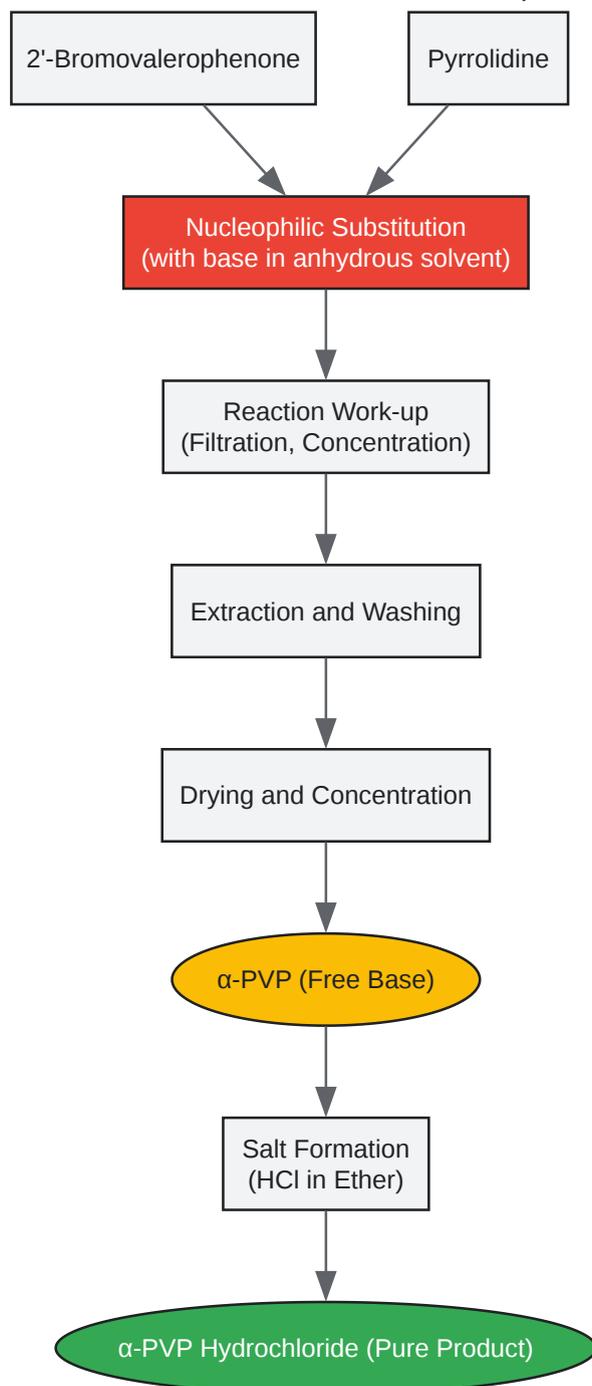
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

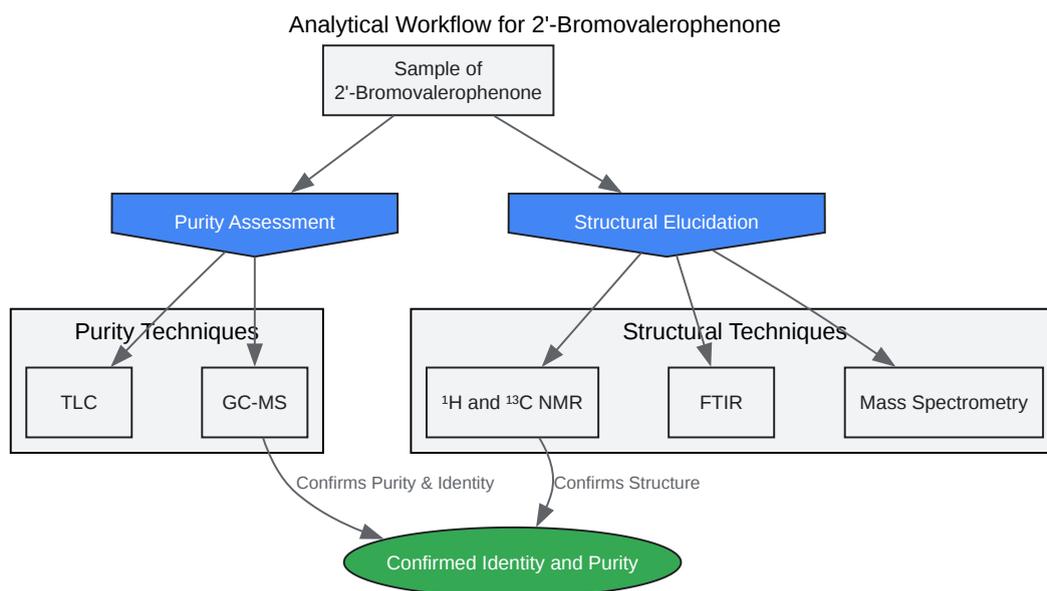
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the suspension in an ice bath with stirring.
- To this suspension, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
- After the addition of bromobenzene is complete, add valeryl chloride (1.0 equivalent) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-bromophenyl)pentan-1-one.

Synthesis Workflow for 2'-Bromovalerophenone



Synthesis of α -PVP from 2'-Bromovalerophenone



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-Bromovalerophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8599048#alternate-names-for-2-bromovalerophenone>]

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